molecular formula C8H3ClF3IN2 B1456079 7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1331823-98-3

7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Katalognummer: B1456079
CAS-Nummer: 1331823-98-3
Molekulargewicht: 346.47 g/mol
InChI-Schlüssel: HVEULDUNYUCHBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Nomenclature

Systematic Name :
7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine.

CAS Registry Number :
1331823-98-3.

Molecular Formula :
C₈H₃ClF₃IN₂.

Molecular Weight :
346.48 g/mol.

Synonyms :

  • This compound
  • Imidazo[1,2-a]pyridine, 7-chloro-8-iodo-2-(trifluoromethyl)-

Structural Representation :
The compound features a fused bicyclic imidazo[1,2-a]pyridine core substituted with chlorine (position 7), iodine (position 8), and a trifluoromethyl group (position 2).

Structural Overview of Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold consists of a five-membered imidazole ring fused to a six-membered pyridine ring. Key structural attributes include:

Core Features :

  • Fused Bicyclic System : The imidazole (positions 1–3) and pyridine (positions 4–8) rings share two adjacent atoms, creating a planar, aromatic system.
  • Substituent Positions :
    • Chlorine at position 7: Enhances electrophilicity and influences π-stacking interactions.
    • Iodine at position 8: Provides steric bulk and potential for halogen bonding.
    • Trifluoromethyl Group at position 2: Imparts lipophilicity and metabolic stability.

Molecular Geometry :

  • Bond Lengths : The C–N bond in the imidazole ring measures ~1.34 Å, while the C–C bonds in the pyridine ring average ~1.40 Å.
  • Dihedral Angles : Substituents at positions 2, 7, and 8 induce minor deviations from planarity (<5°).

Spectroscopic Data :

  • ¹H NMR : Aromatic protons resonate between δ 7.5–8.5 ppm, while the trifluoromethyl group appears as a singlet near δ -60 ppm in ¹⁹F NMR.
  • Mass Spectrometry : Characteristic fragments include m/z 346 (M⁺), 291 (M⁺–I), and 245 (M⁺–CF₃).

Significance in Heterocyclic Chemistry

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry due to their:

Biological Relevance :

  • Drug Candidates : Derivatives exhibit anticancer, antimicrobial, and antiviral activities.
  • Structural Mimicry : The core mimics purine nucleobases, enabling interactions with enzymes and receptors.

Synthetic Versatility :

  • Multicomponent Reactions : Efficiently synthesized via Groebke-Blackburn-Bienaymé reactions.
  • Functionalization : Halogen substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura).

Unique Attributes of 7-Chloro-8-iodo-2-(trifluoromethyl) Derivative :

Property Impact on Applications
Trifluoromethyl Group Enhances bioavailability and metabolic stability
Iodine Substituent Facilitates radiolabeling for imaging studies
Chlorine Atom Improves binding affinity to hydrophobic pockets

Comparative Analysis with Analogues :

  • 7-Chloro vs. 8-Chloro Derivatives : Chlorine at position 7 improves electronic effects over position 8.
  • Trifluoromethyl vs. Methyl Groups : The CF₃ group increases electronegativity and resistance to oxidation.

Eigenschaften

IUPAC Name

7-chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3IN2/c9-4-1-2-15-3-5(8(10,11)12)14-7(15)6(4)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEULDUNYUCHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1Cl)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185502
Record name Imidazo[1,2-a]pyridine, 7-chloro-8-iodo-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331823-98-3
Record name Imidazo[1,2-a]pyridine, 7-chloro-8-iodo-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1331823-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine, 7-chloro-8-iodo-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

General Synthetic Approach to Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is commonly constructed via cyclisation reactions involving 2-aminopyridine derivatives and alkynyl or propargyl precursors. A notable advancement in this area is the development of rapid, metal-free, and aqueous synthesis methods under ambient conditions, which are highly relevant for preparing halogenated and trifluoromethylated imidazopyridines.

  • NaOH-Promoted Cycloisomerisation:
    A key method involves the base-promoted cycloisomerisation of N-propargylpyridinium salts in water at room temperature, yielding imidazo[1,2-a]pyridines in near-quantitative yields within minutes. This method avoids metal catalysts, uses green solvents, and tolerates various substituents including halogens and trifluoromethyl groups.

  • Mechanism Insight:
    The reaction proceeds via a base-induced alkyne–allene isomerisation followed by a Nazarov-type cyclisation and tautomerisation, with the base also scavenging byproducts such as hydrogen halides. Deuterium labelling experiments confirm the involvement of proton exchange at the propargyl position.

Specific Preparation of 7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

While direct literature on the exact preparation of this compound is limited, the compound’s synthesis can be inferred from general methodologies for halogenated imidazopyridines bearing trifluoromethyl groups:

  • Starting Materials:
    The synthesis typically begins with appropriately substituted 2-aminopyridines bearing chloro and trifluoromethyl groups, followed by introduction of the iodine substituent either via iodination of the imidazopyridine ring or by using iodinated precursors.

  • Cyclisation Step:
    The N-propargylpyridinium bromide intermediate, prepared by reaction of the substituted 2-aminopyridine with propargyl bromide, undergoes NaOH-promoted cyclisation in aqueous media to form the imidazo[1,2-a]pyridine core with the trifluoromethyl and chloro substituents intact. The iodine substituent can be introduced either before cyclisation if stable or via post-cyclisation halogenation.

  • Halogen Tolerance:
    The NaOH-promoted method shows excellent tolerance to halogen substituents including chloro, bromo, and iodo groups, which is critical for preserving the 7-chloro and 8-iodo positions during synthesis.

Summary Table of Key Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

Entry Base Solvent Temperature (°C) Time (min) Yield (%) Notes
1 NaOH H2O Room temperature 2 >99 Metal-free, rapid, scalable
3 NaOH MeOH Room temperature 5 95 Alternative solvent
5 KOH H2O Room temperature 2 >99 Comparable to NaOH
6 DABCO H2O Room temperature 2 >99 Organic base, water essential
7 Na2CO3 H2O 40 20 94 Weaker base, longer time
10 NEt3 H2O Room temperature 30 48 Low yield, biphasic mixture

*Reaction conditions: pyridinium bromide (0.5 mmol), base (0.5 mmol), solvent (5 mL).

Research Findings and Notes

  • The metal-free aqueous cyclisation method avoids the use of palladium catalysts, which can be costly and environmentally problematic.
  • The method tolerates various substituents including halogens (Cl, Br, I) and trifluoromethyl groups, which are important for further functionalization and biological activity.
  • The reaction is scalable to at least 10 g scale with consistent yields and purity.
  • The presence of water as solvent is crucial for reaction efficiency; anhydrous conditions or organic solvents without water significantly reduce conversion.
  • The method offers superior green chemistry metrics such as atom economy, reaction mass efficiency, and space-time yield compared to traditional methods.
  • The reaction mechanism involves base-catalyzed alkyne–allene isomerisation and Nazarov-type cyclisation, supported by deuterium labelling studies.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The compound can undergo substitution reactions, particularly at the halogenated positions (chlorine and iodine).

    Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can participate in oxidation and reduction reactions, leading to various functionalized derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically functionalized imidazo[1,2-a]pyridine derivatives with various substituents at different positions on the core structure.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

The electronic profile of imidazo[1,2-a]pyridine derivatives is heavily influenced by substituents. Key comparisons include:

Compound Substituents Electronic Effects Reactivity Notes
Target Compound 2-CF₃, 7-Cl, 8-I Strong electron withdrawal Iodo at C-8 enhances nucleophilic substitution potential
8-Fluoroimidazo[1,2-a]pyridine 8-F Moderate electron withdrawal Mimics N-8 in imidazo[1,2-a]pyrimidines for c-Met inhibition
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine 2-CH₃, 6-CF₃ Mixed electronic effects (CH₃: donating; CF₃: withdrawing) Reduced electron deficiency compared to target compound
8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine 8-Br, 2-CF₃ Similar to target but Br < I in leaving group ability Lower reactivity in cross-coupling vs. iodo analog

Key Findings :

  • The CF₃ group at C-2 increases electron deficiency, enhancing interactions with electron-rich enzyme active sites .
  • Iodo at C-8 offers superior leaving-group capability compared to bromo or chloro analogs, facilitating Suzuki-Miyaura couplings .
Cholinesterase and Kinase Inhibition

Substituents critically modulate biological activity:

Compound Substituents IC₅₀ (AChE/BChE) Target Enzyme
Target Compound 2-CF₃, 7-Cl, 8-I Not reported Hypothesized kinase/c-Met
6-Chloro-3-nitro derivative 6-Cl, 3-NO₂ 1.2 µM (AChE) Cholinesterase
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine 2-(4-Cl-Ph) Low fluorescence intensity Fluorescent probe

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance cholinesterase inhibition by stabilizing ligand-enzyme interactions .
  • The target compound’s CF₃ group may improve metabolic stability over nitro-substituted analogs, which are prone to reduction .
Fluorescence Properties

Fluorescence intensity varies with substituent electronic effects:

Compound Substituents Fluorescence Intensity
Target Compound 2-CF₃, 7-Cl, 8-I Moderate (predicted)
3-Hydroxymethyl derivative 3-CH₂OH High
2-(4-Chlorophenyl) derivative 2-(4-Cl-Ph) Low

Key Findings :

  • CF₃ at C-2 likely preserves fluorescence better than nitro or bulky aryl groups, which quench emission .

Comparison with Analogous Routes :

  • Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate : Synthesized via esterification at C-2, offering improved solubility over CF₃ derivatives .
  • 8-Bromo-2-CF₃ analog : Prepared via Pd-catalyzed cross-coupling, but lower yields due to Br’s weaker leaving-group ability .
Solubility and Lipophilicity
Compound logP (Predicted) Aqueous Solubility
Target Compound ~3.5 Low (highly lipophilic)
6-Chloro-3-nitro-8-pyridinyl derivative ~2.8 Moderate
Ethyl carboxylate derivative ~2.0 High

Key Findings :

    Biologische Aktivität

    7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS No. 1331823-98-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique trifluoromethyl and halogen substituents, this compound is being investigated for various pharmacological effects, including antiviral and anticancer properties.

    • Molecular Formula : C₈H₃ClF₃IN₂
    • Molecular Weight : 346.48 g/mol
    • Melting Point : 160–162 °C
    • Structure : The imidazo[1,2-a]pyridine framework provides a versatile platform for biological activity modulation.

    Antiviral Activity

    Recent studies have highlighted the antiviral potential of compounds similar to this compound. In particular, derivatives of imidazo[1,2-a]pyridines have shown efficacy against various viral pathogens:

    • Inhibition of Respiratory Syncytial Virus (RSV) : Compounds with structural similarities demonstrated EC₅₀ values in the range of 5–28 μM for RSV replication inhibition, indicating significant antiviral activity at micromolar concentrations .

    Anticancer Activity

    The compound's structure suggests potential anticancer properties. Research indicates that halogenated imidazo[1,2-a]pyridines can induce apoptosis in cancer cells:

    • Cytotoxicity Studies : Preliminary data suggest that related compounds exhibit cytotoxic effects with IC₅₀ values ranging from 9.19 μM to higher concentrations depending on the specific substitution patterns . The presence of halogens at specific positions enhances the biological activity .

    Structure-Activity Relationship (SAR)

    Understanding the SAR is crucial for optimizing the biological efficacy of this class of compounds. Key findings include:

    Substituent PositionEffect on Activity
    Ortho HalogenIncreased potency against cancer cells
    Trifluoromethyl GroupEnhances lipophilicity and cellular uptake

    Studies have demonstrated that modifications at the ortho position significantly impact both antiviral and anticancer activities, suggesting a strategic approach to drug design .

    Case Studies

    • Study on Phytotoxicity : A recent investigation evaluated the phytotoxic effects of various imidazo[1,2-a]pyridine derivatives, including those with trifluoromethyl groups. The study established a correlation between halogen substitution and increased phytotoxicity in agricultural crops such as Allium cepa and Lactuca sativa .
    • Antiviral Screening : A high-throughput screening campaign identified several derivatives with promising antiviral activity against the tobacco mosaic virus (TMV), with EC₅₀ values indicating effective inhibition at low concentrations .

    Q & A

    Q. What are the recommended synthetic routes for 7-chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, and how can reaction conditions be optimized to improve yield and purity?

    A multi-step synthesis strategy is typically employed, leveraging nucleophilic substitution and cyclization reactions. For example, imidazo[1,2-a]pyridine derivatives are often synthesized via condensation of 2-aminopyridine precursors with α-haloketones or aldehydes under mild conditions. Optimization can involve:

    • Solvent selection : Ethanol or DMF are preferred for their ability to stabilize intermediates .
    • Catalysts : HATU and DIPEA enhance coupling efficiency in amidation steps, achieving yields of 93–97% .
    • Temperature control : Reactions performed at 60–80°C minimize side products .
    • Purification : Column chromatography with hexane/ethyl acetate mixtures (3:1 v/v) effectively isolates the target compound .

    Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

    A combination of techniques ensures structural validation:

    • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–9.0 ppm) and confirms trifluoromethyl (CF₃) and iodine substituents .
    • HRMS : Validates molecular weight accuracy (e.g., [M + H]+ = 352.95 for C₉H₅ClF₃IN₂) .
    • FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .
    • X-ray crystallography : Resolves crystal packing and torsional angles (e.g., 55.6° between carboxylate and pyridine planes) .

    Q. How can researchers mitigate hazards associated with handling halogenated imidazo[1,2-a]pyridines?

    Safety protocols include:

    • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
    • Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent skin contact .
    • Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

    Q. What are the key considerations for selecting substituents on the imidazo[1,2-a]pyridine scaffold to enhance stability?

    • Electron-withdrawing groups (EWGs) : Trifluoromethyl (-CF₃) and halogens (Cl, I) improve metabolic stability by reducing electron density at reactive sites .
    • Steric effects : Bulky groups at the 8-position (e.g., iodine) hinder enzymatic degradation .

    Q. Which databases or resources provide reliable spectral data for imidazo[1,2-a]pyridine derivatives?

    • Cambridge Structural Database (CSD) : Contains crystallographic data for analogs .
    • PubChem : Offers NMR and MS spectra for validated compounds .
    • Royal Society of Chemistry journals : Publish detailed spectroscopic protocols .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance target binding affinity?

    SAR strategies include:

    • Bioisosteric replacement : Substitute iodine with fluorine to modulate lipophilicity (LogP) while retaining halogen bonding .
    • Positional scanning : Systematic variation of substituents at the 2- and 7-positions to optimize interactions with hydrophobic pockets .
    • Computational docking : Use AutoDock Vina to predict binding modes with targets like GABA receptors .

    Q. What computational modeling approaches are suitable for predicting the pharmacokinetic properties of this compound?

    • DFT calculations : Predict molecular electrostatic potentials (MEPs) to assess reactivity .
    • QSAR models : Relate substituent descriptors (e.g., Hammett σ) to bioavailability .
    • ADMET prediction : Tools like SwissADME estimate LogD (1.5–2.2 at pH 7.4) and blood-brain barrier permeability .

    Q. How can researchers resolve contradictions in biological activity data across different studies?

    • Dose-response standardization : Normalize assays to µM concentrations to compare IC₅₀ values .
    • Cell line validation : Use authenticated lines (e.g., HEK293T) to minimize variability .
    • Meta-analysis : Pool data from studies with comparable methodologies (e.g., MTT assays) .

    Q. What strategies enable the synthesis of enantiomerically pure imidazo[1,2-a]pyridine derivatives?

    • Chiral auxiliaries : Employ Evans’ oxazolidinones to control stereochemistry during cyclization .
    • Asymmetric catalysis : Use Pd-catalyzed cross-coupling with BINAP ligands for enantioselective C–I bond formation .

    Q. How can in silico fragment-based drug design (FBDD) accelerate the discovery of analogs with improved potency?

    • Fragment library screening : Identify high-affinity fragments (e.g., pyridine moieties) using Glide docking .
    • Scaffold hopping : Replace the imidazo[1,2-a]pyridine core with triazolo[1,5-a]pyridine while retaining key pharmacophores .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
    Reactant of Route 2
    7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.